Product packaging for 4-(3-Bromopropoxy)benzaldehyde(Cat. No.:CAS No. 17954-81-3)

4-(3-Bromopropoxy)benzaldehyde

Cat. No.: B106765
CAS No.: 17954-81-3
M. Wt: 243.1 g/mol
InChI Key: XQCCNZFHLCQXEP-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Synthesis

The primary significance of 4-(3-bromopropoxy)benzaldehyde in chemical synthesis lies in its role as a versatile intermediate or synthon. cymitquimica.com Its dual reactivity allows for the sequential or one-pot introduction of different molecular fragments, enabling the construction of complex molecular architectures.

The most common synthesis of this compound involves the Williamson ether synthesis. This is typically achieved by reacting 4-hydroxybenzaldehyde (B117250) with an excess of 1,3-dibromopropane (B121459) in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). mdpi.comrsc.org This method provides a straightforward route to the desired product with good yields. rsc.org

In academic research, this compound is a key starting material for a wide array of target molecules. The aldehyde group can be transformed into alkenes via Wittig-type reactions, while the bromo-terminated linker is ideal for attaching the entire moiety to other molecules containing nucleophilic groups like amines or phenols. ingentaconnect.com

Table 2: Selected Synthetic Applications of this compound

Target Compound/System Field of Research Role of this compound Source(s)
Ethenesulfonic acid ester derivatives Medicinal Chemistry Reactant for synthesizing intermediates for PTP1B inhibitors. ingentaconnect.com ingentaconnect.com
Tris-aldehyde porphyrin synthon Materials Science Reagent for nucleophilic substitution to create photoactive porphyrin derivatives. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Dithiocarbamyl-containing organosilicon compounds Organometallic Chemistry Reactant in the one-pot synthesis of novel organosilicon compounds. researchgate.net researchgate.net
Heterocyclic compounds (e.g., linked acridones) Medicinal Chemistry Precursor for synthesizing new chemical entities with potential biological significance. ias.ac.in ias.ac.in

Current Research Landscape and Future Directions

The current research landscape for this compound is vibrant, with a strong focus on medicinal chemistry, drug discovery, and materials science. Its utility as a linker and pharmacophore component makes it a valuable tool in the development of novel therapeutic agents and functional materials.

Recent studies highlight its application in creating multi-target-directed ligands. For instance, it has been used in the synthesis of notopterol (B1679982) derivatives designed as triple inhibitors of enzymes implicated in Alzheimer's disease (AChE, BACE1, and GSK3β), offering a potential strategy for treating this complex neurodegenerative disorder. researchgate.net Furthermore, its structural framework has been integral to the development of advanced drug delivery systems, such as novel bisphosphonates designed to target bone cancers. iapchem.org

The future for this compound appears promising, particularly in the elaboration of sophisticated molecular systems. Its role in synthesizing large, photoactive molecules like porphyrin derivatives suggests its potential in the development of materials for photosynthetic reaction centers or photobiological drugs. tandfonline.comtandfonline.com Another emerging area is its use in the synthesis of noncanonical amino acids, which are employed to create artificial enzymes with enhanced stability and novel catalytic functions through proximity-triggered cross-linking. nih.gov The continued use of this compound as a key building block is anticipated to drive innovation across various scientific disciplines, from the creation of new pharmaceuticals to the engineering of advanced functional materials.

Table of Mentioned Compounds

Compound Name
1,3-dibromopropane
1-methyl-3-[4-(3-bromo-propoxy)benzenesulphonyl]-2-isopropyl-indole
2-substituted ethenesulfonic acid ester
This compound
4-hydroxybenzaldehyde
5,10,15-tris-(4'-(4-formylphenoxy) propoxyphenyl)-20-(4-nitrophenyl)-porphyrin
Acridone (B373769)
Bisphosphonate
Dithiocarbamyl
Notopterol
Organosilicon
Porphyrin
Potassium carbonate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B106765 4-(3-Bromopropoxy)benzaldehyde CAS No. 17954-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCNZFHLCQXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547456
Record name 4-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17954-81-3
Record name 4-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 3 Bromopropoxy Benzaldehyde

Established Synthetic Routes

The primary and most widely documented method for synthesizing 4-(3-Bromopropoxy)benzaldehyde is the reaction between 4-hydroxybenzaldehyde (B117250) and 1,3-dibromopropane (B121459). mdpi.comarkat-usa.org This reaction falls under the category of Williamson ether synthesis, a trusted and versatile method for forming ethers. vedantu.comunl.edu

Synthesis from 4-hydroxybenzaldehyde and 1,3-dibromopropane

Potassium carbonate (K2CO3) plays a crucial role as a base in this synthesis. mdpi.comarkat-usa.org Its primary function is to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a potassium phenoxide intermediate. unl.educhegg.com This phenoxide is a potent nucleophile that readily attacks the alkyl halide. vedantu.com K2CO3 is favored due to its moderate basicity, which is sufficient to facilitate the reaction without causing unwanted side reactions often associated with stronger bases. pnu.ac.ir The use of K2CO3 also offers practical advantages as it is an inexpensive, readily available, and easy-to-handle solid. pnu.ac.ir

The efficiency of the synthesis is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction time.

Solvent: Polar aprotic solvents such as acetonitrile (B52724) (CH3CN) mdpi.com and dimethylformamide (DMF) rsc.orgnih.gov are commonly employed. These solvents are effective at solvating the potassium phenoxide, thereby enhancing its nucleophilicity. unl.edu Acetone is another solvent that has been utilized in this reaction.

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. mdpi.com For instance, one procedure specifies refluxing the mixture overnight. mdpi.com

Time: The duration of the reaction can vary, with some protocols indicating an overnight reaction time to ensure completion. mdpi.com

A typical experimental procedure involves stirring a solution of 4-hydroxybenzaldehyde in a suitable solvent with potassium carbonate and an excess of 1,3-dibromopropane. mdpi.com The use of excess 1,3-dibromopropane helps to maximize the yield of the desired mono-alkylated product and minimize the formation of the di-substituted by-product.

Parameter Condition Reference
Starting Material4-hydroxybenzaldehyde mdpi.com
Reagent1,3-dibromopropane mdpi.com
BasePotassium Carbonate (K2CO3) mdpi.com
SolventAcetonitrile (CH3CN) mdpi.com
TemperatureReflux mdpi.com
TimeOvernight mdpi.com

Following the completion of the reaction, purification is necessary to isolate the this compound from unreacted starting materials, by-products, and the base. Column chromatography is a widely used technique for this purpose. mdpi.comrsc.org Silica (B1680970) gel is the standard stationary phase, and a mixture of non-polar and moderately polar solvents, such as ethyl acetate (B1210297) and petroleum ether, is typically used as the eluent. mdpi.com The polarity of the eluent is optimized to achieve effective separation of the desired product. For example, a mixture of ethyl acetate and petroleum ether in a 1:9 ratio has been successfully employed. mdpi.com

Several strategies can be employed to optimize the yield of this compound. One key factor is the stoichiometry of the reactants. Using a significant excess of 1,3-dibromopropane can favor the formation of the mono-alkylation product. mdpi.com Additionally, the choice of base and solvent can impact the yield. While potassium carbonate is common, other bases and solvent systems could be explored to fine-tune the reaction. The addition of a catalytic amount of an iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI), can sometimes improve reaction kinetics through the in-situ generation of a more reactive alkyl iodide via the Finkelstein reaction. pnu.ac.ir

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most established route, other synthetic strategies could potentially be employed for the preparation of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be considered. This would involve the coupling of a boronic acid or ester derivative of benzaldehyde (B42025) with a suitable 3-bromopropoxy-containing coupling partner. However, this approach is generally more complex and may be less cost-effective for this specific target molecule compared to the direct alkylation method.

Another potential, though less common, approach could involve the bromination of a precursor aldehyde that already contains the propoxy chain. For example, starting with 4-propoxybenzaldehyde (B1265824) and introducing a bromine atom at the terminal position of the propyl group would require a selective bromination method that does not affect the aldehyde or the aromatic ring. Such a transformation can be challenging to achieve with high selectivity.

Advanced Synthetic Transformations Involving this compound

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of complex molecules. The bromopropoxy tail is susceptible to nucleophilic attack, while the benzaldehyde moiety can undergo reactions typical of aromatic aldehydes. This allows for sequential or orthogonal chemical modifications, providing pathways to diverse molecular architectures.

Nucleophilic Substitution Reactions

The primary alkyl bromide in the propoxy chain of this compound is an excellent electrophile for SN2 reactions. smolecule.com This allows for the introduction of various functional groups through displacement of the bromide ion by a wide array of nucleophiles.

The reaction of this compound with amine nucleophiles is a common strategy for forging carbon-nitrogen bonds. libretexts.org Amines, including primary and secondary amines, readily displace the bromide to form secondary or tertiary amines, respectively. chemguide.co.uk A notable application is the synthesis of intermediates for pharmacologically active compounds.

For instance, substituted thiazol-2-amines react with this compound in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). ingentaconnect.com This reaction connects the thiazole (B1198619) moiety to the benzaldehyde core via a propoxy-amino linker, yielding intermediates that can be further elaborated through reactions at the aldehyde group. ingentaconnect.com This method has been employed in the synthesis of novel protein tyrosine phosphatase 1B (PTP1B) inhibitors. ingentaconnect.com The reaction generally proceeds under reflux conditions to ensure completion. ingentaconnect.com

Table 1: Reaction of this compound with Thiazol-2-amines

Amine Reactant Base Solvent Conditions Product Yield (%)
4-Phenylthiazol-2-amine K₂CO₃ DMF Reflux, 12 h 4-(3-(4-Phenylthiazol-2-ylamino)propoxy)benzaldehyde 32.3

The synthesis of organic azides from alkyl halides is a robust and widely used transformation. This compound can be converted to its corresponding azide (B81097), 4-(3-azidopropoxy)benzaldehyde, by reacting it with sodium azide (NaN₃). hilarispublisher.commetu.edu.tr This reaction is typically carried out in a polar aprotic solvent like DMF. hilarispublisher.commetu.edu.tr

The resulting azide is a key precursor for the construction of 1,2,3-triazole rings via 1,3-dipolar cycloaddition reactions, famously known as "click chemistry". hilarispublisher.commdpi.comnih.gov In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the azide intermediate reacts with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole product in high yields. hilarispublisher.comnih.gov This methodology has been utilized to create a library of 1,4-disubstituted 1,2,3-triazoles with potential antimicrobial activity. hilarispublisher.com

Table 2: Synthesis and Application of 4-(3-azidopropoxy)benzaldehyde

Reactant Reagents Solvent Conditions Intermediate/Product
This compound Sodium Azide (NaN₃) DMF Not specified 4-(3-azidopropoxy)benzaldehyde

The Williamson ether synthesis provides a classic method for forming ether linkages. unl.edu In this context, this compound acts as the electrophile, reacting with the conjugate base (phenoxide or alkoxide) of a phenol (B47542) or an alcohol. unl.eduksu.edu.sa

This reaction has been successfully applied to synthesize complex, multi-functionalized molecules. For example, it was used to create a tris-aldehyde porphyrin synthon by reacting this compound with a tris-hydroxyphenyl porphyrin derivative. tandfonline.com The reaction is typically facilitated by a weak base such as potassium carbonate (K₂CO₃) in a solvent like DMF, often with a catalytic amount of potassium iodide (KI) to enhance the reaction rate through in-situ formation of the more reactive iodo-intermediate. tandfonline.com

Table 3: Ether Formation with this compound

Alcohol/Phenol Reactant Base Catalyst Solvent Conditions Product Yield (%)

Aldehyde Functional Group Reactions

The aldehyde group on the benzaldehyde ring is a site for numerous chemical transformations, including condensations, oxidations, and reductions. These reactions allow for the extension and modification of the molecular scaffold.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry involving the reaction of an enolate with a carbonyl compound. byjus.com The product, after dehydration, is an α,β-unsaturated carbonyl compound. uobabylon.edu.iq

This compound, being an aromatic aldehyde, lacks α-hydrogens and therefore cannot form an enolate itself. byjus.commasterorganicchemistry.com However, it can act as an excellent electrophilic partner in a "crossed" or "mixed" aldol condensation. byjus.comuobabylon.edu.iq In such a reaction, it reacts with an enolizable aldehyde or ketone in the presence of a base (like NaOH or KOH) or acid. byjus.commasterorganicchemistry.com Since one partner is non-enolizable, this approach minimizes the number of possible products that can form in a mixed aldol reaction. byjus.com The initial product is a β-hydroxy aldehyde, which typically undergoes rapid dehydration, especially when heated, to yield a stable, conjugated enone system. uobabylon.edu.iq

Table 4: Role of this compound in Crossed Aldol Condensation

Reaction Type Role of this compound Typical Reaction Partner Key Feature
Wittig-Horner Reactions for Alkene Formation

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a crucial method for forming alkenes with high E-selectivity from aldehydes or ketones and stabilized phosphorus ylides (phosphonate carbanions). organic-chemistry.org This reaction is an important modification of the traditional Wittig reaction and is widely used in organic synthesis. organic-chemistry.orgmdpi.com

In the context of this compound, the Wittig-Horner reaction has been employed to synthesize various alkene derivatives. For instance, it has been used in the synthesis of 2-substituted ethenesulfonic acid ester derivatives. In this process, this compound is first reacted with substituted thiazol-2-amines to form intermediate compounds. These intermediates then undergo a Wittig-Horner reaction with ethyl (diethoxyphosphoryl)methanesulfonate to yield the final alkene products. ingentaconnect.com

The general mechanism involves the deprotonation of a phosphonate (B1237965) ester to form a phosphonate carbanion, which then undergoes nucleophilic addition to the aldehyde group of this compound. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the alkene. organic-chemistry.org The use of stabilized phosphonate ylides generally leads to the preferential formation of the (E)-alkene isomer. organic-chemistry.org

Stilbene and its derivatives, which are 1,2-diphenylethylene compounds, are often synthesized using methods like the Wittig reaction due to the ready availability of starting materials and mild reaction conditions. fu-berlin.denih.govwiley-vch.de The Wittig-Horner reaction, a variation of this, offers a pathway to asymmetrically substituted stilbenes. fu-berlin.de

Condensation with Amines to form Schiff Bases

The reaction of aldehydes with primary amines to form Schiff bases, also known as imines, is a fundamental condensation reaction in organic chemistry. derpharmachemica.comnumberanalytics.com These compounds, characterized by the C=N-R azomethine group, are formed through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. derpharmachemica.com Aromatic aldehydes, like this compound, readily react with primary amines to form stable Schiff bases due to the effective conjugation system. derpharmachemica.com

The synthesis of Schiff bases from this compound has been reported in the literature. For example, it has been condensed with various amines, including substituted anilines and other primary amines, to create a diverse range of imine derivatives. ingentaconnect.commdpi.comsemanticscholar.org This reaction is often carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can be catalyzed by acids. researchgate.net

One specific application involves the synthesis of a Schiff base ligand, 2-[2-(3-bromopropoxy)benzylideneamino] benzoic acid, by reacting 2-(3-bromopropoxy)benzaldehyde (B172460) with 2-aminobenzoic acid. mdpi.comsemanticscholar.org This ligand was subsequently used to form a copper(II) complex. mdpi.comsemanticscholar.org The formation of the Schiff base is confirmed by spectroscopic methods, such as FTIR, which shows the characteristic C=N stretching vibration. mdpi.comsemanticscholar.org

Hydroacylation Reactions

Hydroacylation is an atom-economical process that involves the addition of the formyl C-H bond of an aldehyde across an unsaturated bond, such as an alkene or alkyne, to form a ketone. snnu.edu.cnresearchgate.net This reaction can be catalyzed by various transition metals, with rhodium being particularly prominent. snnu.edu.cn

While specific examples of intermolecular hydroacylation directly utilizing this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established for aromatic aldehydes. snnu.edu.cnnih.gov The reaction typically requires a catalytic system to activate the aldehyde C-H bond. For instance, Rh(III) complexes have been shown to effectively catalyze the hydroacylation of olefins with N-sulfonyl 2-aminobenzaldehydes. snnu.edu.cn

Intramolecular hydroacylation, where the aldehyde and the alkene are part of the same molecule, is also a significant transformation. rsc.org Although direct evidence for intramolecular hydroacylation of this compound is not present in the search results, the presence of the aldehyde and the bromo-propoxy group offers the potential for such cyclization reactions after conversion of the bromide to a suitable unsaturated moiety.

Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The substituents on the ring, the aldehyde group (-CHO) and the 3-bromopropoxy group (-OCH2CH2CH2Br), direct the position of incoming electrophiles.

The aldehyde group is a deactivating, meta-directing group. uomustansiriyah.edu.iq This is due to its electron-withdrawing nature, which destabilizes the carbocation intermediates formed during ortho and para attack. uomustansiriyah.edu.iq Conversely, the alkoxy group (-OR) is an activating, ortho-para-directing group due to the resonance donation of its lone pair of electrons. lkouniv.ac.in

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. lkouniv.ac.in Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile would be directed to the positions ortho to the 3-bromopropoxy group (and meta to the aldehyde group).

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen and a Lewis acid catalyst). uomustansiriyah.edu.iq

Catalytic Transformations Utilizing the Compound

Role in Homogeneous Catalysis

While this compound itself is not typically a homogeneous catalyst, it serves as a crucial building block for synthesizing ligands that can be used in homogeneous catalysis. The functional groups of this molecule, particularly the aldehyde and the bromo-propoxy group, allow for its incorporation into larger, more complex ligand structures.

For example, the aldehyde can be converted into a Schiff base, which can then act as a ligand for various metal catalysts. These Schiff base complexes can be soluble in the reaction medium and function as homogeneous catalysts. A notable example is the synthesis of a mononuclear Cu(II) complex with a Schiff base derived from 2-(3-bromopropoxy)benzaldehyde and 2-aminobenzoic acid. mdpi.comsemanticscholar.org This complex demonstrated catalytic activity in oxidation reactions. mdpi.com

Role in Heterogeneous Catalysis (e.g., immobilization on SBA-15)

The true potential of this compound in catalysis is often realized in the realm of heterogeneous catalysis, where it acts as a precursor for catalysts that are immobilized on solid supports. researchgate.net The bromo-propoxy group provides a convenient anchor for covalently attaching the molecule, or a derivative thereof, to a support material. researchgate.net

A prominent example is the immobilization of a copper(II)-Schiff base complex, derived from a substituted benzaldehyde, onto an amino-functionalized SBA-15 mesoporous silica support. mdpi.comsemanticscholar.orgresearchgate.net SBA-15 is a desirable support due to its large surface area and ordered pore structure. researchgate.net

The process involves first synthesizing the Schiff base ligand from the aldehyde, complexing it with a metal ion (e.g., Cu(II)), and then grafting this complex onto the functionalized SBA-15 support. mdpi.comresearchgate.net The resulting heterogeneous catalyst offers several advantages over its homogeneous counterpart, including easier separation from the reaction mixture, potential for reuse, and improved stability. researchgate.net Such immobilized catalysts have been shown to be effective in oxidation reactions, for instance, the oxidation of cyclohexene (B86901). mdpi.comsemanticscholar.org

The successful immobilization and preservation of the catalytic activity are confirmed through various characterization techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM). mdpi.com

Derivatization Strategies and Synthesis of Novel Compounds

Synthesis of Triazole-linked Derivatives

A significant derivatization strategy involves the synthesis of triazole-linked compounds. This is often achieved through a "click chemistry" approach, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. In a typical reaction, 4-(3-Bromopropoxy)benzaldehyde is first converted to its azide (B81097) analog, 4-(3-azidopropoxy)benzaldehyde. researchgate.net This intermediate then undergoes a cycloaddition reaction with various alkynes to form the 1,2,3-triazole ring. researchgate.netnih.gov

This methodology has been employed to create novel chromone (B188151) biheterocycle analogs linked by a triazole ring. researchgate.net The synthesis involves reacting 4-(3-azidopropoxy)benzaldehyde with a chromone derivative containing a terminal alkyne. researchgate.net These hybrid molecules are of interest due to the combined biological activities of both the chromone and triazole moieties. researchgate.net

The synthesis of triazole derivatives is not limited to click chemistry. Other methods include the reaction of thiosemicarbazide (B42300) with various reagents to form the triazole ring, which can then be further functionalized. raco.catmdpi.comnih.gov

Formation of Chromone Biheterocycle Analogs

The synthesis of chromone biheterocycle analogs often utilizes this compound as a key building block. One approach involves a one-pot Michael aldol (B89426) reaction. nih.gov Another strategy is the chalcone (B49325) pathway, where a 2'-hydroxyacetophenone (B8834) is condensed with an aromatic aldehyde, such as this compound, to form a chalcone intermediate. This intermediate is then cyclized to form the chromone ring. researchgate.net

In a specific example, novel triazole-linked chromone biheterocycles were synthesized. The process started with the synthesis of this compound, which was then converted to 4-(3-azidopropoxy)benzaldehyde. researchgate.net This azide derivative was subsequently reacted with a chromone containing a terminal alkyne via a click chemistry reaction to yield the final biheterocycle. researchgate.net The aim of creating such hybrid molecules is to explore the synergistic biological effects of combining the chromone and triazole pharmacophores. researchgate.net

Reactant 1Reactant 2ProductReaction Type
2'-hydroxyacetophenoneThis compoundChalcone intermediateAldol Condensation
Chalcone intermediate-Chromone derivativeCyclization
4-(3-azidopropoxy)benzaldehydeAlkyne-functionalized chromoneTriazole-linked chromone biheterocycleClick Chemistry

Development of PTP1B Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a recognized therapeutic target for type 2 diabetes and obesity. nih.govjuniperpublishers.com Consequently, there is significant interest in developing potent and selective PTP1B inhibitors. nih.govcsic.es this compound has been utilized as a scaffold in the synthesis of such inhibitors.

One synthetic route involves the reaction of this compound with substituted thiazol-2-amines to form intermediate compounds. ingentaconnect.com These intermediates are then coupled with ethyl (diethoxyphosphoryl)methanesulfonate via a Wittig-Horner reaction to produce 2-substituted ethenesulfonic acid ester derivatives. ingentaconnect.com Several of these synthesized compounds have demonstrated inhibitory activity against PTP1B. ingentaconnect.com Docking studies have suggested that these inhibitors bind to the active site of the PTP1B enzyme. ingentaconnect.com

Natural products have also been a source of PTP1B inhibitors, with compounds like canophyllol (B82268) and vermelhotin (B1256831) showing activity. nih.gov

Compound SeriesKey Synthesis StepBiological TargetKey Findings
2-substituted ethenesulfonic acid ester derivativesWittig-Horner reactionPTP1BSeveral compounds showed inhibitory activity against PTP1B. ingentaconnect.com

Synthesis of Porphyrin Synthons

Porphyrins and their derivatives are of interest for a wide range of applications, including catalysis and sensor technology. nih.govbeilstein-journals.org The synthesis of meso-substituted porphyrins often involves the condensation of pyrrole (B145914) with aldehydes. nih.govnih.govtsijournals.com this compound can be used as one of the aldehyde components in these reactions to introduce a functionalized side chain onto the porphyrin core.

A common method is the Rothemund-type porphyrin synthesis, where aldehydes are reacted with pyrrole in the presence of an acid catalyst. beilstein-journals.org For instance, this compound can be reacted with other aldehydes and pyrrole to create unsymmetrical meso-substituted porphyrins. tsijournals.com The resulting porphyrin would bear a 3-bromopropoxy)phenyl group at one of the meso positions, providing a handle for further functionalization.

Creation of Supramolecular Linkers (e.g., Resorcnih.govarene modifiers)

This compound has been instrumental in the synthesis of supramolecular linkers, particularly for modifying resorc nih.govarenes. uniroma1.itresearchgate.net These modified macrocycles are designed to facilitate the site-directed immobilization of biomolecules, such as antibodies, onto surfaces like multi-walled carbon nanotubes (MWCNTs). uniroma1.itresearchgate.net

The synthesis involves using this compound to introduce a 3-bromopropyloxy functional group onto the lower rim of the resorc nih.govarene macrocycle. uniroma1.it This bromo-functionalized linker can then be used to covalently attach the resorc nih.govarene to a suitable substrate. The upper rim of the resorc nih.govarene is typically decorated with groups that can selectively interact with the target biomolecule, for example, through host-guest interactions. uniroma1.itresearchgate.net This approach allows for controlled orientation of the immobilized biomolecules, which is crucial for applications such as immunosensors. uniroma1.itresearchgate.net Flexible ditopic linkers have also been synthesized for the creation of supramolecular metallacyclic ensembles. nih.gov

Synthesis of Other Biologically Active Derivatives

Beyond the specific examples above, the reactivity of this compound makes it a valuable precursor for a diverse range of other biologically active derivatives. The aldehyde group can undergo reactions such as condensation, reduction, and oxidation, while the bromo-propoxy group is amenable to nucleophilic substitution.

For instance, it has been used in the synthesis of dithiocarbamyl-containing organosilicon compounds. researchgate.net It also serves as a precursor in the synthesis of arctigenin (B1665602) derivatives, which have shown potential as anticancer agents. sciforum.net The benzaldehyde (B42025) moiety is a common feature in many biologically active molecules, and the presence of the bromo-propoxy chain in this compound provides a straightforward means to introduce a flexible linker or a point of attachment for further chemical modification.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-(3-Bromopropoxy)benzaldehyde exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS).

In deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 9.88 ppm. mdpi.com The aromatic protons on the benzene (B151609) ring, due to their chemical environment, split into two doublets. The protons ortho to the aldehyde group typically resonate around 7.83-7.85 ppm, while the protons ortho to the propoxy group appear at about 7.00 ppm. mdpi.com

The protons of the propoxy chain also show distinct signals. The methylene (B1212753) protons adjacent to the aromatic oxygen (PhOCH₂) appear as a triplet around 4.19 ppm. The methylene protons adjacent to the bromine atom (CH₂Br) resonate as a triplet at approximately 3.60 ppm. The central methylene group (CH₂CH₂CH₂) of the propoxy chain is observed as a multiplet in the range of 2.29-2.41 ppm. mdpi.com

When using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, slight shifts in the proton signals are observed. The aldehydic proton is found at 9.90 ppm, the aromatic protons at 7.99 ppm and 7.17 ppm, the PhOCH₂ protons at 4.23 ppm, the CH₂Br protons at 3.70 ppm, and the central methylene protons in a multiplet between 2.28-2.34 ppm. rsc.org

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) (Hz) Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Coupling Constant (J) (Hz)
CHO 9.88 mdpi.com s - 9.90 rsc.org s -
Ar-H (ortho to CHO) 7.83 mdpi.com d 8.9 mdpi.com 7.99 rsc.org d 8.5 rsc.org
Ar-H (ortho to OCH₂) 7.00 mdpi.com d 8.9 mdpi.com 7.17 rsc.org d 9.0 rsc.org
PhOCH₂ 4.19 mdpi.com t 5.8 mdpi.com 4.23 rsc.org t 6.0 rsc.org
CH₂Br 3.60 mdpi.com t 6.3 mdpi.com 3.70 rsc.org t 6.5 rsc.org

s = singlet, d = doublet, t = triplet, m = multiplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

In CDCl₃, the carbonyl carbon of the aldehyde group (CHO) shows a signal at approximately 190.7 ppm. mdpi.com The carbon atoms of the benzene ring have distinct chemical shifts: the carbon attached to the aldehyde group resonates at about 130.1 ppm, the carbon attached to the propoxy group at 163.6 ppm, the carbons ortho to the aldehyde at 131.9 ppm, and the carbons ortho to the propoxy group at 114.7 ppm. mdpi.com

For the propoxy chain, the carbon attached to the aromatic oxygen (PhOCH₂) appears at 65.6 ppm. The carbon bonded to the bromine atom (CH₂Br) is found at 32.0 ppm, and the central carbon of the propoxy chain (CH₂CH₂CH₂) resonates at 29.6 ppm. mdpi.com

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon Chemical Shift (δ) (ppm)
CHO 190.7 mdpi.com
C-O (aromatic) 163.6 mdpi.com
C-CHO (aromatic) 130.1 mdpi.com
Ar-CH (ortho to CHO) 131.9 mdpi.com
Ar-CH (ortho to OCH₂) 114.7 mdpi.com
PhOCH₂ 65.6 mdpi.com
CH₂Br 32.0 mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound, which has a molecular weight of approximately 243.1 g/mol , the ESI-MS spectrum shows a prominent peak at an m/z (mass-to-charge ratio) of 244.0, corresponding to the [M+H]⁺ ion. rsc.org This confirms the molecular weight of the compound.

HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. While specific HRMS data for this compound is not widely reported in the provided search results, it is a standard technique used to confirm the molecular formula of newly synthesized compounds. tandfonline.comrsc.org For instance, HRMS analysis of a related porphyrin derivative containing the this compound moiety has been reported. tandfonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique often used for larger molecules. Research involving the incorporation of this compound into larger structures, such as porphyrins, has utilized MALDI-TOF MS for characterization. tandfonline.comtandfonline.com In these studies, the mass spectrometer confirms the successful incorporation of the aldehyde into the larger molecular assembly. tandfonline.comtandfonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. lmu.edu For this compound, the IR spectrum provides clear evidence for its key structural features: the aromatic aldehyde and the bromopropoxy ether chain.

The spectrum is characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is a dominant feature. lmu.edu Because the aldehyde is conjugated to the benzene ring, this absorption is typically observed around 1690-1705 cm⁻¹. libretexts.org The presence of the aldehyde is further confirmed by two distinct C-H stretching absorptions between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. libretexts.org

The aromatic nature of the compound is evidenced by C-H stretching vibrations from the benzene ring, which appear in the 3000-3100 cm⁻¹ region, and several bands between 1440 and 1625 cm⁻¹ due to C=C bond vibrations within the ring. lmu.edudocbrown.info The ether linkage (C-O-C) of the propoxy group gives rise to characteristic stretching vibrations, typically a strong, asymmetric stretch around 1240-1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aliphatic C-H bonds of the propyl chain produce signals in the 2850-2960 cm⁻¹ range. Finally, the C-Br bond from the bromo- a terminal of the chain is expected to show an absorption in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
AldehydeC-H Stretch2700-2760 and 2800-2860 libretexts.org
Aldehyde (Conjugated)C=O Stretch1690-1705 libretexts.org
Aromatic RingC=C Stretch1440-1625 docbrown.info
Aromatic RingC-H Stretch3000-3100 lmu.edu
Aryl EtherC-O-C Asymmetric Stretch~1250
Alkyl EtherC-O-C Symmetric Stretch~1040
Alkyl ChainC-H Stretch2850-2960
Alkyl HalideC-Br Stretch500-600

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation systems. The UV-Vis spectrum of this compound is dominated by absorptions arising from the benzaldehyde (B42025) moiety.

Electronic Transition Chromophore Expected λmax Region Source
π→πBenzaldehyde System~250-280 nm nih.gov
n→πCarbonyl Group~320-350 nm

Other Advanced Spectroscopic Techniques (e.g., DLS for aggregates)

Beyond fundamental structural characterization, advanced techniques like Dynamic Light Scattering (DLS) are employed to study the behavior of materials derived from this compound. DLS is a non-destructive method used to determine the size distribution of small particles or aggregates in a solution. unchainedlabs.comanton-paar.com

This technique is particularly relevant as this compound is often used as a reactive intermediate to synthesize larger molecules, polymers, and supramolecular structures that may form aggregates or nanoparticles in solution. amazonaws.comrsc.org DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. anton-paar.com

In research contexts, DLS can be used to monitor the kinetics of aggregation, providing data on the hydrodynamic radius (RH) and the polydispersity index (PDI), which describes the broadness of the size distribution. anton-paar.comresearchgate.net For example, it has been used to analyze particle size in polymeric colloids and to study the formation of artificial light-harvesting systems where self-assembly leads to aggregates. rsc.orgcore.ac.uk While direct DLS studies on this compound itself are uncommon due to its solubility and small molecular size, it is a crucial analytical tool for the characterization of the nanoscale materials it helps to create. escholarship.org

Parameter Measured Description Typical Application Source
Hydrodynamic Radius (RH) or Z-average sizeThe average size of particles or aggregates in solution.Determining the size of nanoparticles or polymer aggregates. unchainedlabs.comanton-paar.com
Polydispersity Index (PDI)A measure of the broadness of the particle size distribution.Assessing the uniformity of the particle population. anton-paar.com
Size DistributionA plot showing the relative intensity of different particle size populations.Identifying the presence of monomers, oligomers, and larger aggregates. researchgate.net

Advanced Applications in Materials Science and Catalysis

Design and Synthesis of Catalysts

The unique structure of 4-(3-bromopropoxy)benzaldehyde and its derivatives is leveraged to create advanced, reusable catalysts. By anchoring molecularly-designed active centers onto stable supports or incorporating them into large molecular frameworks, researchers can develop heterogeneous catalysts that combine high efficiency with ease of separation and recovery.

Immobilization on Mesoporous Silica (B1680970) (e.g., SBA-15)

Mesoporous silica, particularly SBA-15, is a favored support for catalysts due to its large, modifiable surface area and ordered pore structure. mdpi.com The functionalization of this support is a key step in heterogenizing homogeneous catalysts. mdpi.com

A notable application involves a multi-step process to create a nanohybrid oxidation catalyst. tandfonline.comacs.org

Support Functionalization: The process begins with the post-synthesis functionalization of the SBA-15 mesoporous silica. The surface silanol (B1196071) (Si-OH) groups are reacted with 3-aminopropyltriethoxisilane (APTES), grafting amino groups onto the silica support. tandfonline.comacs.org

Ligand and Complex Synthesis: Separately, a Schiff base ligand, such as 2-[2-(3-bromopropoxy)benzylideneamino] benzoic acid, is synthesized. tandfonline.comacs.org This is achieved through the condensation of 2-(3-bromopropoxy)benzaldehyde (B172460) with a molecule like 2-aminobenzoic acid. tandfonline.com This ligand is then used to form a mononuclear copper(II) complex. tandfonline.comacs.org

Immobilization: The synthesized Cu(II) complex is then covalently anchored onto the amino-functionalized SBA-15 support. tandfonline.comacs.org The bromopropoxy group provides a reactive site for grafting the complex onto the support's surface, resulting in a stable, heterogeneous catalyst, designated as Cu(II)-BrAld/SBA-15-NH2. tandfonline.comacs.org

Characterization confirms the successful immobilization of the complex onto the inner pore surface of the support without compromising the mesoporous structure. acs.org

Application in Oxidation Processes (e.g., cyclohexene (B86901) oxidation)

The selective oxidation of hydrocarbons into more valuable oxygenated compounds is a critical process in the chemical industry. researchgate.net Catalysts derived from this compound precursors have shown significant efficacy in such reactions, particularly in the oxidation of cyclohexene. researchgate.netmdpi.com

The Cu(II)-BrAld/SBA-15-NH2 catalyst is active in the oxidation of cyclohexene using 30% hydrogen peroxide (H₂O₂) as an oxidant. researchgate.net Under optimal conditions, the reaction yields a mixture of products, primarily through the allylic oxidation pathway. researchgate.net The main products observed are 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, along with cyclohexene oxide. researchgate.net The catalyst demonstrates good performance and, crucially, can be recovered and reused for multiple cycles without a significant loss of activity or selectivity. researchgate.net

Table 1: Catalytic Performance in Cyclohexene Oxidation
Catalyst SystemOxidantCyclohexene Conversion (%)Primary Product(s)Selectivity for 2-cyclohexen-1-ol (%)Initial Turnover Frequency (h⁻¹)Source
Cu(II)-BrAld/SBA-15-NH₂H₂O₂752-cyclohexen-1-ol, 2-cyclohexen-1-one45130 researchgate.net
Mn(TPP)OAc / NaOClNaOCl1001,2-epoxycyclohexane80 (for epoxide)Not Reported mdpi.com

Another catalytic system utilizes a manganese(III) porphyrin complex, specifically (tetraphenylporphyrinato)manganese(III) acetate (B1210297) [Mn(TPP)OAc], for cyclohexene oxidation. mdpi.com Porphyrins functionalized with 4-(3-bromopropoxy) groups, synthesized from precursors like 5,10,15,20-tetra(4-hydroxyphenyl)porphyrin and 1,3-dibromopropane (B121459), can be used in these systems. mdpi.com When combined with sodium hypochlorite (B82951) (NaOCl) in a two-phase system, this catalyst achieves 100% conversion of cyclohexene, with a high selectivity (80%) for the formation of 1,2-epoxycyclohexane. mdpi.com

Biomimetic Catalysis (e.g., superoxide (B77818) dismutase activity)

Natural metalloenzymes like superoxide dismutase (SOD) are highly efficient at catalyzing the dismutation of the harmful superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. tandfonline.comacs.org However, the practical application of natural enzymes can be limited by cost and stability. acs.org This has driven the development of synthetic biomimetic catalysts that mimic the function of these enzymes. acs.orgnih.gov

The Cu(II)-BrAld/SBA-15-NH2 catalyst exhibits significant biomimetic SOD activity. tandfonline.com The immobilized copper complex acts as a scavenger for superoxide radicals. tandfonline.comacs.org The performance of such a catalyst is often measured by its IC₅₀ value, which is the concentration required to inhibit the reduction of a detector molecule (like nitroblue tetrazolium) by 50%. The free, non-immobilized Cu(II)-BrAld complex was found to have an IC₅₀ of 33 µM. tandfonline.com When immobilized on the SBA-15 support, the catalyst retains this important biomimetic function, providing a robust and reusable system for scavenging superoxide anions. tandfonline.comresearchgate.net The solid support allows for good accessibility of the substrate to the active metal centers, which is crucial for an effective heterogeneous biomimetic catalyst. acs.org

Development of Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. This compound is a valuable precursor for creating functional components for these assemblies, especially macrocyclic compounds like resorcinarenes.

Resorcrsc.orgarene-based Structures

Resorc rsc.orgarenes are macrocyclic host molecules synthesized through the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde. researchgate.netnih.gov Their three-dimensional, cavity-containing structure makes them ideal scaffolds for molecular recognition and the construction of more complex assemblies. tandfonline.commdpi.com The use of a functionalized aldehyde, such as this compound, allows for the direct incorporation of reactive groups onto the "lower rim" of the resorcinarene (B1253557) skeleton.

The synthesis would involve the cyclocondensation of four equivalents of resorcinol with one equivalent of this compound, creating a bowl-shaped molecule. The resulting structure would possess a hydrophobic cavity and, critically, four bromopropoxy chains extending from the base. These bromine-terminated chains are key functional handles for subsequent reactions, such as grafting the entire resorcinarene assembly onto a surface or linking it to other molecules. uniroma1.it Research on developing immunosensors has reported the synthesis of this compound as an intermediate for creating functional resorcinarene-based linkers. uniroma1.it

Application in Biosensors and Immunosensors

A significant challenge in developing high-performance biosensors and immunosensors is the controlled immobilization of the biological recognition element (e.g., an antibody) onto a transducer surface. nih.govuniroma1.it Random immobilization often leads to a low density of active binding sites and reduced sensor sensitivity. nih.gov Resorc rsc.orgarene-based structures, derived from intermediates like this compound, are being developed as advanced linkers to address this issue. uniroma1.it

Integration into Photoactive Systems (e.g., Porphyrin derivatives)

The functionalization of porphyrins, a class of intensely colored, naturally occurring pigments, is a key strategy in the development of advanced photoactive materials for applications such as photodynamic therapy and artificial photosynthesis. The introduction of specific substituents onto the porphyrin macrocycle can modulate its photophysical and chemical properties. This compound serves as a crucial reagent in the post-synthesis modification of porphyrins.

A notable example is the synthesis of 5,10,15-tris-(4'-(4-formylphenoxy)propoxyphenyl)-20-(4-nitrophenyl)-porphyrin. In this process, a precursor porphyrin, 5,10,15-tri-(4-hydroxyphenyl)-20-(4-nitrophenyl) porphyrin (PN(OH)₃), is reacted with this compound. tandfonline.com The reaction is a nucleophilic substitution where the hydroxyl groups of the porphyrin displace the bromine atoms of the benzaldehyde (B42025) derivative. tandfonline.com This is typically carried out in a solvent like dimethylformamide (DMF) at an elevated temperature, often in the presence of a weak base such as potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) to facilitate the reaction. tandfonline.com

The resulting product is a complex porphyrin molecule functionalized with three benzaldehyde units attached via flexible propoxy linkers. tandfonline.com The presence of the terminal aldehyde groups on the periphery of the porphyrin offers valuable sites for further chemical modifications, allowing for the construction of more elaborate photoactive systems. tandfonline.com The structural integrity and purity of such complex molecules are typically confirmed using spectroscopic methods like ¹H NMR and mass spectrometry. tandfonline.com

Table 1: Synthesis of a Tris-Aldehyde Porphyrin using this compound
Reactant 1Reactant 2Key ReagentsProductSignificance
5,10,15-tri-(4-hydroxyphenyl)-20-(4-nitrophenyl) porphyrinThis compoundK₂CO₃, KI, DMF5,10,15-tris-(4'-(4-formylphenoxy)propoxyphenyl)-20-(4-nitrophenyl)-porphyrinIntroduces multiple reactive aldehyde groups for further functionalization of the porphyrin core. tandfonline.com

Ligand Synthesis for Metal Complexes

The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation reaction of an aldehyde with a primary amine. These ligands are of immense interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions.

A representative synthesis of a Schiff base ligand involves the reaction of this compound with a suitable primary amine, such as o-phenylenediamine, in an alcoholic solvent. orientjchem.org The reaction mixture is typically stirred, sometimes with gentle heating, to drive the condensation and formation of the imine bond. orientjchem.org The resulting Schiff base ligand, which now incorporates the bromopropoxy functionality, can then be used to chelate metal ions.

The formation of a metal complex is generally achieved by adding a solution of a metal salt (e.g., nickel(II) chloride, copper(II) chloride, cobalt(II) chloride) to a solution of the synthesized Schiff base ligand. orientjchem.org The coordination of the metal ion to the ligand, often through the nitrogen atoms of the azomethine groups and other donor atoms present in the ligand, leads to the formation of the metal complex. orientjchem.org The structure and properties of the final complex are dictated by the nature of the metal ion and the specific Schiff base ligand used. These complexes can exhibit interesting catalytic, magnetic, and optical properties, making them valuable in various applications, including catalysis and materials science.

Table 2: Representative Synthesis of a Schiff Base Ligand and its Metal Complex
Aldehyde ComponentAmine Component (Example)Resulting Ligand TypeMetal Ion (Example)Resulting Complex TypePotential Applications
This compoundo-PhenylenediamineSchiff Base with bromopropoxy groupNi(II), Cu(II), Co(II)Coordination ComplexCatalysis, Magnetic Materials

Biological and Biomedical Research Applications

Antimicrobial and Antibacterial Activity Studies

4-(3-Bromopropoxy)benzaldehyde is a key building block for creating new molecules with antimicrobial properties. While the compound itself is not typically the active agent, its derivatives have shown considerable promise in combating various pathogens.

Research into benzaldehyde (B42025) derivatives indicates that they can exert antimicrobial effects by interfering with the synthesis of the bacterial cell wall. The lipophilic nature of aldehydes and their derivatives allows them to disrupt the bacterial cell membrane, which is a critical step in their antimicrobial action. mdpi.com

Scientists have synthesized various heterocyclic compounds starting from this compound and its analogs, which were then evaluated for their biological activities. For instance, certain derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, synthesized using this compound, have demonstrated significant antimicrobial activity. researchgate.net Similarly, the incorporation of a benzotriazole (B28993) nucleus, a strategy employed in drug discovery, has led to derivatives with antifungal properties. nih.gov

A notable area of investigation involves the synthesis of 1,4-disubstituted 1,2,3-triazoles. In these studies, arylpropoxy azides, which can be prepared from the corresponding bromopropoxy arenes, are reacted with an alkyne partner. The resulting triazole compounds have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing high inhibitory effects. nih.gov

Table 1: Examples of Antimicrobial Activity in Derivatives

Derivative Class Target Organisms Key Findings
Thiazole-quinolinium derivatives Gram-positive and Gram-negative bacteria, including MRSA Broad-spectrum, potent antibacterial activity observed. rsc.org
1,2,3-Triazoles Gram-positive and Gram-negative bacteria Certain derivatives found to be highly active, with MIC values as low as 5 µg/mL against various strains. nih.gov

Enzyme Inhibition Studies (e.g., PTP1B inhibitors, cholinesterase activity)

The inhibition of specific enzymes is a cornerstone of modern pharmacology. This compound has proven to be an invaluable precursor for the development of potent and selective enzyme inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is recognized as a major negative regulator in signaling pathways related to metabolism and cancer, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov However, developing specific inhibitors is challenging due to the high conservation of the active site among PTPs. nih.govingentaconnect.com

Researchers have successfully used this compound to synthesize novel PTP1B inhibitors. researchgate.netingentaconnect.com In one study, a series of 2-substituted ethenesulfonic acid ester derivatives were created. ingentaconnect.com Many of these compounds exhibited excellent inhibitory activities against PTP1B, with IC50 values in the low micromolar range. ingentaconnect.com Docking studies have been employed to understand how these molecules interact with the active site of the PTP1B enzyme, aiding in the design of more potent inhibitors. researchgate.net

Cholinesterase Activity: Inhibitors of acetylcholinesterase (AChE) are primary drugs for the symptomatic treatment of Alzheimer's disease. tandfonline.com this compound has been used to create chalcone (B49325) derivatives and other novel compounds that have been evaluated for their AChE inhibitory activity. tandfonline.com One study reported a nitrogen-containing chalcone derivative with a strong AChE inhibitory activity (IC50 value of 0.85 μmol/L) and a high selectivity over butyrylcholinesterase (BChE). tandfonline.com Kinetic studies revealed a mixed-type inhibition mechanism for this compound, indicating it binds to both the catalytic and peripheral sites of the enzyme. tandfonline.com Furthermore, a series of isoindolin-1,3-dione-based acetohydrazides demonstrated remarkable potency against AChE, with IC50 values in the nanomolar to low micromolar range. nih.gov

Table 2: Enzyme Inhibition by Derivatives of this compound

Derivative Class Target Enzyme Activity (IC50)
2-Substituted ethenesulfonic acid esters PTP1B 1.5 - 8.9 µM ingentaconnect.com
Nitrogen-containing chalcones Acetylcholinesterase (AChE) 0.85 µM (for compound 6c) tandfonline.com

Receptor Binding Studies (e.g., H3 receptors)

The histamine (B1213489) H3 receptor, a G-protein coupled receptor found primarily in the central nervous system, is a key target for treating various neurological and psychiatric disorders. ceu.es The development of ligands that can selectively bind to and modulate the activity of this receptor is an active area of research.

This compound serves as a starting material for synthesizing libraries of compounds that are screened for their affinity to histamine receptors. The 3-bromopropoxy group acts as a flexible linker, allowing for the attachment of various heterocyclic moieties that can interact with the receptor's binding pocket. Studies have explored derivatives of 4-monosubstituted phenols as potential H3 receptor ligands. google.com Research into dual-acting ligands has yielded compounds with high affinity for the human H3 receptor (hH3R), with some showing Ki values as low as 25 nM. nih.gov These findings highlight the utility of this chemical scaffold in exploring the pharmacology of the H3 receptor and developing potential therapeutics for CNS disorders. ceu.es

Antiproliferative and Anticancer Research

The quest for novel anticancer agents is a major focus of biomedical research. This compound is frequently employed as an intermediate in the synthesis of compounds with antiproliferative activity against various cancer cell lines. ekb.egresearchgate.netnih.gov

Derivatives containing 1,3,4-oxadiazole (B1194373) and benzimidazole (B57391) moieties have been synthesized and tested against colon (HCT15) and other human cancer cell lines. ekb.eg Similarly, novel pyrido[1,4-b]diazepine derivatives have shown cytotoxic activity against multiple human cancer cell lines, with some compounds meeting the international activity criterion for synthetic compounds (ID50 < 4 µg/mL). researchgate.net

A particularly noteworthy development is the discovery that benzaldehyde and its derivatives can combat therapy-resistant pancreatic cancer. sciencedaily.cominnovations-report.com Research published in mid-2025 revealed that benzaldehyde can inhibit the growth and spread of aggressive cancer cells by preventing the interaction between the signaling protein 14-3-3ζ and histone H3. sciencedaily.cominnovations-report.com This mechanism helps to overcome the resistance that cancer cells often develop to conventional treatments. sciencedaily.cominnovations-report.com The use of this compound allows for the creation of derivatives that can be further optimized for this anticancer activity. For example, a photocaged anticancer drug, 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzyl chlorambucil, has been synthesized for targeted drug delivery applications. rsc.org

Table 3: Antiproliferative Activity of Selected Derivatives

Derivative Class Cancer Cell Line Activity (ID50/IC50)
Pyrido[1,4-b]diazepines Various human cancer lines < 4 µg/mL for active compounds researchgate.net
Acetylenic thioquinolines SW707 (colorectal), T47D (breast), etc. Varied, with some compounds showing significant activity nih.gov

Studies on Tissue Oxygenation Enhancement

Research has identified certain substituted benzaldehydes as allosteric modulators of hemoglobin, capable of increasing oxygen delivery to tissues. google.comgoogle.com This mechanism holds potential for treating a range of disorders that would benefit from enhanced tissue oxygenation.

Patents describe the use of compounds, including those with a "3-bromopropyl" substituent, that can bind to hemoglobin and shift its oxygen-binding curve to the right, facilitating the release of oxygen in peripheral tissues. google.comgoogle.com this compound serves as a valuable intermediate in the synthesis of these modulators. The aldehyde group allows for the construction of more complex molecules, while the bromopropoxy chain provides a key structural element for interaction with the hemoglobin protein. This area of research opens up therapeutic possibilities for conditions such as ischemia, sickle cell disease, and certain types of respiratory failure.

Drug Discovery and Pharmaceutical Chemistry

In the broader context of drug discovery and pharmaceutical chemistry, this compound is a versatile building block. Its bifunctional nature—a reactive aldehyde and a bromo-alkoxy chain—allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists. researchgate.netias.ac.in

The compound is used to synthesize intermediates for a variety of pharmacologically active agents, including kinase inhibitors and anti-inflammatory compounds. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the attachment of various nitrogen- or oxygen-containing heterocycles, which are common features in many drug molecules. nih.gov

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The use of this compound as a common starting material allows for systematic modifications and subsequent SAR studies.

For example, in the development of PTP1B inhibitors, SAR analysis of derivatives revealed that substituents on the hydrophobic tail of the molecule significantly alter inhibitory activity and selectivity over other phosphatases. ingentaconnect.com Similarly, in studies of AChE inhibitors based on a chalcone scaffold, it was found that the nature of the amino alkyl side chain, attached via the propoxy linker, dramatically influenced the inhibitory potency. tandfonline.com Altering the length of the bromopropoxy chain itself has been shown to affect the bioavailability and target-binding affinity of the resulting compounds. These analyses provide crucial insights that guide the optimization of lead compounds into potential drug candidates with improved efficacy and selectivity.

Molecular Docking Studies

The chemical scaffold of this compound serves as a crucial starting point for the synthesis of more complex molecules designed for specific biological targets. Molecular docking simulations are then frequently employed to predict and analyze the binding interactions of these derivative compounds at a molecular level.

Research has shown that this compound is a versatile precursor for creating ligands aimed at various enzymes. For instance, it has been used in the synthesis of 2-substituted ethenesulfonic acid ester derivatives designed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research. ingentaconnect.com In these studies, this compound is reacted with substituted thiazol-2-amines to form intermediates, which are further modified. ingentaconnect.com Docking simulations of the final compounds, such as compound 5d in one study, revealed key binding interactions within the active site of PTP1B. ingentaconnect.com

Similarly, this benzaldehyde derivative is utilized in synthesizing compounds for evaluation against other enzymatic targets. Derivatives have been investigated as potential multifunctional cholinesterase inhibitors for applications in Alzheimer's disease research. molaid.com In the field of antifungal drug discovery, it has been used to create thiochroman-4-one (B147511) derivatives. jst.go.jp Molecular docking of these derivatives against targets like N-Myristoyltransferase (NMT) helps to elucidate the structural basis for their antifungal activity. jst.go.jp Another study details the synthesis of 2-(4-(3-bromopropoxy)phenyl)benzothiazole, a related structure, for subsequent investigation in molecular docking studies. doi.org

These computational studies are vital for understanding structure-activity relationships (SAR), clarifying how different substituents and linkers impact the inhibitory activity and selectivity of the synthesized molecules against their target proteins. ingentaconnect.com

Table 1: Molecular Docking Studies of this compound Derivatives

Biological Target Derivative Class Research Focus Key Findings from Docking
Protein Tyrosine Phosphatase 1B (PTP1B) 2-substituted ethenesulfonic acid esters To clarify the impact of linkers and tails on inhibitory activity and selectivity. ingentaconnect.com Derivatives show specific binding modes within the PTP1B active site, explaining their inhibitory potential. ingentaconnect.com
Cholinesterase Not specified Development of multifunctional inhibitors for Alzheimer's disease. molaid.com N/A

Cell Culture and Biological Assays (e.g., A549 cell line)

In biomedical research, this compound is primarily used as an intermediate to synthesize novel compounds that are subsequently evaluated for their biological effects in various cell-based assays. A notable application is in cancer research, particularly utilizing the human lung adenocarcinoma cell line, A549. rsc.orgnih.gov The A549 cell line, established from a lung carcinoma patient, is a widely used model for studying lung cancer and for screening potential anticancer agents. rsc.orgatcc.org

The cytotoxic or anti-proliferative potential of compounds derived from this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govrsc.org This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. rsc.org In a typical procedure, A549 cells are cultured and then treated with the synthesized compounds. After an incubation period, the survival of the cells is determined by adding MTT. Living cells metabolize MTT into formazan (B1609692) crystals, which are then solubilized, and the resulting color intensity is measured to quantify cell viability. rsc.org The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. ingentaconnect.com

While this compound itself is a reagent, the derivatives synthesized from it have shown activity in these assays. For example, various novel complexes and derivatives have been tested on A549 cells to determine their cytotoxic properties and potential as therapeutic agents. nih.gov

Table 2: Application in Cell-Based Assays

Cell Line Assay Type Purpose of Assay Compound Role

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-(3-bromopropoxy)phenyl)benzothiazole
(E)-3-benzylidene-6-(3-bromopropoxy)thiochroman-4-one
Betulinic acid
Cisplatin
Docetaxel
Ethyl (diethoxyphosphoryl) methanesulfonate (B1217627)
Gemcitabine
Lupeol
Oleanolic acid
Paclitaxel
Platyphyllenone
Platyphyllone
(-)-Centrolobol

Theoretical and Computational Studies

Molecular Modeling and Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-(3-bromopropoxy)benzaldehyde, modeling typically begins with geometry optimization to find the most stable three-dimensional conformation. Using methods like the semi-empirical PM3, the geometry of substituted benzaldehydes can be optimized to calculate various electronic and steric descriptors. researchgate.net These models reveal that the benzaldehyde (B42025) moiety is generally planar. acs.org

The propoxy chain introduces conformational flexibility. Molecular modeling can explore the rotational energy barriers around the C-O and C-C single bonds of the ether chain to identify low-energy conformers. While specific molecular dynamics simulations for this compound are not widely documented, this technique is often applied to its derivatives to understand their dynamic behavior and interaction with other molecules or biological receptors over time. For instance, molecular dynamics have been used to study the interaction of related inhibitors with their target enzymes, providing a dynamic view of the binding process. ingentaconnect.commdpi.com

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and properties of molecules. redalyc.org DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to calculate the properties of substituted benzaldehydes and related structures. rsc.orgrsc.org These calculations provide valuable data on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to its reactivity. nih.govbakhtiniada.ru

For halogen-substituted benzaldehyde derivatives, DFT calculations have been used to correlate molecular structure with properties like inhibition performance in various applications. rsc.org The calculated parameters, such as the energies of the HOMO and LUMO, help in understanding electron-donating and accepting capabilities. The molecular electrostatic potential (MESP) map, another output of DFT calculations, visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack. rcsi.science In related methoxy-benzaldehydes, periodic DFT calculations have been successfully used to interpret vibrational spectra (INS, IR, and Raman), demonstrating the accuracy of this approach for this class of compounds. nih.gov

Table 1: Predicted Quantum Chemical Properties of Substituted Benzaldehydes This table presents typical parameters obtained from DFT calculations for benzaldehyde derivatives. Exact values for this compound require specific calculation.

Parameter Description Typical Predicted Value/Information Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability. rsc.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability. rsc.org
Energy Gap (ΔE) Difference between LUMO and HOMO energies Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. rsc.org
Dipole Moment (µ) Measure of the molecule's overall polarity Influences solubility and intermolecular interactions. rsc.org
MESP Molecular Electrostatic Potential Shows charge distribution; negative regions (e.g., carbonyl oxygen) are nucleophilic, positive regions are electrophilic. rcsi.science
NBO Analysis Natural Bond Orbital Analysis Reveals charge transfer interactions within the molecule that contribute to its stability. researchgate.net

Prediction of Reactivity and Selectivity

This compound is a bifunctional compound, meaning it has two distinct reactive functional groups. tu-chemnitz.de Computational methods are crucial for predicting which site is more likely to react under specific conditions.

Aldehyde Group : The aldehyde group (-CHO) is a classic electrophilic site. The carbonyl carbon is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. Theoretical studies on benzaldehyde derivatives show that the oxygen and hydrogen atoms of the aldehyde group play a dominant role in their biological and chemical activity, often through interactions with cations or other electrophiles. nih.gov The reactivity of this group allows for transformations like condensation reactions, reductions to an alcohol, or oxidation to a carboxylic acid.

3-Bromopropyl Group : The terminal bromine atom on the propyl chain makes this part of the molecule a reactive alkylating agent. The carbon atom attached to the bromine is electrophilic, making it a target for nucleophiles in SN2 reactions. The reactivity of alkyl halides is well-established, and the 3-bromopropyl group is often used to covalently link molecules to a substrate or another molecule. nih.govresearchgate.net

Computational models like MESP maps and Frontier Molecular Orbital (FMO) analysis can predict the selectivity of these reactions. The LUMO is often localized on the aldehyde carbon and the C-Br antibonding orbital, indicating these are the primary sites for nucleophilic attack. The choice of reagents and reaction conditions will ultimately determine whether a reaction occurs at the aldehyde or the alkyl bromide. nih.gov

Table 2: Predicted Reactive Sites and Reaction Types

Functional Group Reactive Site Predicted Reaction Type Computational Insight Reference
Aldehyde Carbonyl Carbon Nucleophilic Addition / Condensation High positive charge density and LUMO contribution on the carbonyl carbon. nih.gov
Aldehyde Carbonyl Oxygen Electrophilic Addition / Coordination High negative charge density and HOMO contribution on the oxygen atom. nih.govresearchgate.net
Alkyl Bromide Carbon bonded to Br Nucleophilic Substitution (SN2) LUMO contribution on the C-Br antibonding orbital; bromine is a good leaving group. nih.gov

Computational Docking for Biological Interactions

While this compound itself is not typically the final active molecule, it serves as a crucial linker or synthon in the synthesis of more complex molecules designed to interact with biological targets. ingentaconnect.comacs.org Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein), in order to predict the binding affinity and mode. plos.orgnih.gov

Derivatives of this compound have been synthesized and then computationally docked into the active sites of various enzymes to predict their inhibitory potential. For example, it has been used as a linker to connect a pharmacophore to a thiazole (B1198619) ring, with the final compound being docked into the active site of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes. ingentaconnect.com In other work, it has served as a key intermediate for creating derivatives that were evaluated as inhibitors for targets in Alzheimer's disease, such as AChE, BACE1, and GSK3β. acs.orgunimi.it These studies use docking to understand how the synthesized molecules interact with key amino acid residues in the protein's binding pocket, guiding the design of more potent and selective inhibitors. mdpi.com

Table 3: Examples of Computationally Docked Derivatives

Derivative Class Biological Target Purpose of Docking Reference
Thiazol-2-amine derivatives Protein Tyrosine Phosphatase 1B (PTP1B) To understand binding modes and design selective inhibitors for diabetes. ingentaconnect.com
Furocoumarin derivatives AChE, BACE1, GSK3β To evaluate potential as multi-target inhibitors for Alzheimer's disease. acs.org
Quinazolinone-Fullerene nanohybrids Not specified in search results Used in synthesis of photoactive agents for potential chemotherapeutic applications. mdpi.com
γ-hydroxy lactone derivatives Peroxisome proliferator-activated receptor γ (PPARγ) To design non-agonist ligands that block phosphorylation. unimi.it

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies

The development of efficient and innovative synthetic methods is crucial for expanding the accessibility and application of 4-(3-Bromopropoxy)benzaldehyde and its derivatives. Research is moving towards one-pot reactions, solvent-free conditions, and the use of novel catalysts to improve yield, reduce reaction times, and simplify procedures.

A significant advancement is the development of a highly efficient, one-pot reaction for generating aldehydes-bearing dithiocarbamate (B8719985) moieties. researchgate.net This method involves the reaction of amines, carbon disulfide (CS2), and 4-(bromoalkoxy)benzaldehydes, such as this compound, using potassium carbonate (K2CO3) as a catalyst under solvent-free conditions. researchgate.net This approach is noted for its mild reaction conditions, high yields, and broad applicability, representing a substantial improvement over traditional multi-step syntheses. researchgate.net

Another area of exploration is microwave-assisted synthesis. For instance, the synthesis of 4-[3-(9-oxoacridin-10(9H)-yl)propoxy]benzaldehyde was achieved by reacting acridone (B373769) with this compound in DMF with potassium hydroxide (B78521) (KOH), using microwave irradiation to drive the reaction. ias.ac.in Such methods can dramatically reduce reaction times compared to conventional heating.

The table below summarizes key aspects of these novel synthetic approaches.

Methodology Reagents Key Features Reference
One-pot dithiocarbamate synthesisAmines, CS2, K2CO3Solvent-free, high efficiency, mild conditions, excellent yield. researchgate.net
Microwave-assisted synthesisAcridone, KOH, DMFRapid reaction time. ias.ac.in

These methodologies not only streamline the synthesis of complex molecules from this compound but also align with the growing demand for more sustainable chemical manufacturing.

Expanded Biological Applications

The unique structure of this compound makes it a valuable intermediate in the synthesis of new chemical entities with significant pharmacological potential. ias.ac.in Researchers are actively exploring its use in developing drugs for a range of diseases, including metabolic disorders, infectious diseases, and neurodegenerative conditions.

Antidiabetic Agents: The compound serves as a key starting material in the synthesis of selective protein tyrosine phosphatase 1B (PTP1B) inhibitors. ingentaconnect.com PTP1B is a major negative regulator of insulin (B600854) signaling, making it a key target for type 2 diabetes treatment. The synthesis involves coupling intermediates derived from this compound with ethyl (diethoxyphosphoryl) methanesulfonate (B1217627) via a Wittig-Horner reaction. ingentaconnect.com Several of the resulting derivatives exhibit excellent inhibitory activity against PTP1B. ingentaconnect.com

Anticancer and Photodynamic Therapy: In the field of oncology, this aldehyde is used to create complex molecules for cancer treatment. It has been used to derivatize quinazolinone to form an aldehyde, which is then reacted with fullerenes (C60/C70) to create quinazolinone–fullerene nanohybrids. nih.gov These nanohybrids show promise in photodynamic therapy (PDT), a treatment that uses light to activate a photosensitizing agent to kill cancer cells, potentially addressing chemotherapeutic resistance. nih.gov

Antimicrobial and Antioxidant Agents: New biheterocycle analogs linking triazole and chromone (B188151) moieties have been synthesized using this compound as a precursor. researchgate.net The synthesis involves converting the aldehyde to an azide (B81097), followed by a click chemistry reaction. researchgate.net Several of the resulting compounds have demonstrated significant in vitro antimicrobial, antifungal, and antioxidant activities. researchgate.net

Neurodegenerative Disease Therapeutics: In the search for treatments for Alzheimer's disease, this compound has been used to synthesize derivatives of notopterol (B1679982), a natural product. nih.gov The goal is to create multi-target-directed ligands that can simultaneously inhibit acetylcholinesterase (AChE), BACE1, and GSK3β, three enzymes implicated in the pathology of Alzheimer's. nih.gov

The table below details some of the promising biological applications.

Target Application Synthesized Compound Class Mechanism/Significance Reference
Antidiabetic (Type 2 Diabetes)2-substituted ethenesulfonic acid estersSelective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). ingentaconnect.com
Anticancer (Photodynamic Therapy)Quinazolinone–fullerene nanohybridsPhotosensitizers for photodynamic therapy to combat chemoresistance. nih.gov
Antimicrobial/AntioxidantTriazole linked chromone biheterocyclesNovel compounds with significant antimicrobial and free-radical scavenging activity. researchgate.net
Alzheimer's DiseaseNotopterol derivativesTriple inhibitors of AChE, BACE1, and GSK3β enzymes. nih.gov
General Drug DiscoveryHeterocyclyl linked anilines and benzaldehydesPrecursors for a library of medicinally significant compounds like acridones and benzotriazoles. ias.ac.innih.gov

Advanced Materials Development

The reactivity of this compound makes it a valuable component in the synthesis of advanced materials with unique optical, electronic, and structural properties.

Porphyrin-Based Photosensitizers: A notable application is in the synthesis of tris-aldehyde porphyrin synthons. tandfonline.comtandfonline.com In this process, a precursor porphyrin is reacted with this compound to attach three formyl groups to the porphyrin macrocycle via flexible propoxy linkers. tandfonline.comtandfonline.com Such molecules are significant as they can serve as templates for developing photoactive materials, including porphyrin-based photosensitizers and components for artificial photosynthetic reaction centers. nih.govtandfonline.com The presence of multiple aldehyde groups offers considerable scope for further synthetic modifications. tandfonline.com

Organosilicon Compounds: Research has demonstrated the conversion of aldehydes derived from this compound into dithiocarbamate-based organosilane compounds. researchgate.net This is achieved through a Peterson olefination reaction, which transforms the newly synthesized aldehydes into 1,1-bis(trimethylsilyl)-1-alkenes. researchgate.net Organosilicon compounds are of increasing interest for their diverse applications in materials science. researchgate.net

The table below highlights key developments in this area.

Material Type Synthetic Approach Potential Application Reference
Photoactive PorphyrinsNucleophilic substitution on a porphyrin core with this compound.Photosensitizers, photobiologically important drugs, photosynthetic reaction centers. tandfonline.comtandfonline.com
Organosilicon CompoundsPeterson olefination of dithiocarbamate-bearing aldehydes derived from this compound.Synthetically useful organosilicon compounds for advanced materials. researchgate.net
Fullerene NanohybridsModified Prato reaction involving an aldehyde derivative of quinazolinone.Nanomaterials for photodynamic cancer therapy. nih.gov

Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances, are increasingly being applied to syntheses involving this compound. mdpi.com

Solvent-Free and Water-Based Syntheses: A prime example of a green synthetic methodology is the one-pot, solvent-free synthesis of dithiocarbamates. researchgate.net This method is not only fast and simple but also generates virtually no by-products, showcasing high atom economy. researchgate.net Research has also shown that using water as a solvent in certain reactions can yield good results, further enhancing the environmental friendliness of the process. researchgate.netmdpi.com While many organic compounds have poor solubility in water, its non-toxic and non-flammable nature makes it an ideal solvent when applicable. mdpi.com

Catalyst Efficiency and Recyclability: Green chemistry emphasizes the use of catalysts to improve reaction efficiency. raijmr.com The use of K2CO3 as a catalyst in the solvent-free dithiocarbamate synthesis allows the process to be driven to completion rapidly with only a catalytic amount. researchgate.net Future research will likely focus on developing recyclable catalysts for reactions involving this compound to further minimize waste. mdpi.comraijmr.com

Energy Efficiency: Techniques like microwave-assisted synthesis not only shorten reaction times but can also be more energy-efficient than conventional heating methods. ias.ac.inrasayanjournal.co.in The application of such energy-efficient methods aligns with the core tenets of green chemistry. researchgate.net

The table below outlines green approaches relevant to the synthesis and use of this compound.

Green Chemistry Principle Specific Approach Benefit Reference
Waste Prevention (Atom Economy)One-pot, solvent-free synthesis.High yield, minimal by-products. researchgate.net
Safer SolventsUse of water as a reaction medium.Non-toxic, non-flammable, cost-effective. researchgate.netmdpi.com
CatalysisUse of efficient catalysts like K2CO3.Increased reaction speed, reduced reagent use. researchgate.net
Energy EfficiencyMicrowave-assisted synthesis.Shorter reaction times, lower energy consumption. ias.ac.inrasayanjournal.co.in

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromopropoxy)benzaldehyde?

this compound is typically synthesized via two primary routes:

  • Bromination of 4-propoxybenzaldehyde : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperatures (25–60°C) .
  • Nucleophilic substitution : Reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) .
    Purification often involves column chromatography or recrystallization. Analytical validation via 1H NMR^1 \text{H NMR} (e.g., δ 9.8 ppm for aldehyde proton) and HPLC (>95% purity) is recommended .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as toxicological data are limited .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in nucleophilic substitution synthesis?

Key factors include:

  • Stoichiometry : A 1:1.2 molar ratio of 4-hydroxybenzaldehyde to 1,3-dibromopropane reduces unreacted starting material .
  • Solvent choice : DMF enhances reactivity compared to THF due to higher polarity .
  • Temperature control : Maintaining 80–90°C prevents side reactions (e.g., over-alkylation) .
  • Base selection : K₂CO₃ outperforms NaH in minimizing hydrolysis of the bromopropoxy group .
    Post-reaction analysis via GC-MS or 13C NMR^{13} \text{C NMR} can identify by-products like 4-(3-hydroxypropoxy)benzaldehyde .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Resolves stereochemical uncertainties (e.g., using SHELXL for refinement) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 243.0 for C₁₀H₁₁BrO₂⁺) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and verifies substituent positions .

Q. How does this compound function as an intermediate in medicinal chemistry?

  • Drug discovery : Serves as a precursor for PRMT6 inhibitors (e.g., EPZ020411 analogs) via Suzuki coupling or reductive amination .
  • Biochemical probes : The aldehyde group enables Schiff base formation with amine-containing biomolecules, useful in enzyme inhibition assays .
  • Structure-activity relationship (SAR) studies : Modifying the bromopropoxy chain length alters bioavailability and target binding .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Variable catalysts : FeCl₃ may yield 70–75% vs. AlCl₃ (50–60%) due to differing Lewis acid strengths .
  • Purity of reagents : Impurities in 1,3-dibromopropane (e.g., hydrolysis products) reduce efficiency; redistillation is advised .
  • Reaction monitoring : Use TLC (hexane:EtOAc = 4:1) to track progress and adjust reaction times .

Applications in Complex Syntheses

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Oxazole/imidazole formation : Reacts with ammonium acetate or urea under microwave irradiation to generate bioactive heterocycles .
  • Cross-coupling reactions : Participates in Buchwald-Hartwig amination or Heck reactions to create aryl ethers for agrochemical research .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
BrominationNBS, FeCl₃, CHCl₃, 60°C7095
Nucleophilic Substitution1,3-Dibromopropane, K₂CO₃, DMF, 80°C8598

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
1H NMR^1 \text{H NMR} (CDCl₃)δ 9.82 (s, CHO), 4.21 (t, -OCH₂CH₂CH₂Br)
IR (cm⁻¹)1695 (C=O), 1250 (C-O-C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.